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Compound of Interest

Compound Name: 6,8-Diprenylgenistein

Cat. No.: B157589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,8-
Diprenylgenistein, a naturally occurring isoflavone with significant potential in drug discovery.

The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data, outlines the experimental protocols for these analyses, and visualizes its known biological

signaling pathways.

Spectroscopic Data
The structural elucidation of 6,8-Diprenylgenistein is heavily reliant on NMR and MS data.

The following tables summarize the key quantitative data for easy reference and comparison.

Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight and elemental composition of 6,8-
Diprenylgenistein.
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Parameter Value Source

Molecular Formula C₂₅H₂₆O₅ [1]

Molecular Weight 406.5 g/mol [1]

Monoisotopic Mass 406.17802393 Da

GC-MS Data

Source

Yan Wang, et al. Bioorganic &

Medicinal Chemistry, V. 21,

2013, P.6398-6404

[1]

LC-MS Data

Precursor Type [M+H]⁺ [1]

Precursor m/z 407.185 [1]

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The following data is based on analyses of 6,8-Diprenylgenistein isolated from

natural sources.

¹³C NMR Spectroscopic Data

The complete ¹³C NMR data with specific chemical shifts will be populated here upon locating

the supplementary data from relevant publications.

¹H NMR Spectroscopic Data

A comprehensive table of ¹H NMR data, including chemical shifts (δ), multiplicity, and coupling

constants (J), will be included here once the full spectral data is obtained from a primary

research article.

Experimental Protocols
The following sections describe generalized experimental procedures for obtaining the

spectroscopic data for isoflavonoids like 6,8-Diprenylgenistein. For compound-specific
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parameters, it is recommended to consult the primary literature detailing its isolation and

characterization.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of purified 6,8-Diprenylgenistein are dissolved in a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The

choice of solvent can affect the chemical shifts of labile protons (e.g., hydroxyl groups).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR

spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.

Key parameters include the spectral width, acquisition time, relaxation delay, and the number

of scans.

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon

atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) are crucial for the complete and unambiguous assignment of all proton

and carbon signals.

Mass Spectrometry (MS)
Instrumentation: Mass spectra can be obtained using various instruments, including Gas

Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass

Spectrometry (LC-MS) with different ionization techniques such as Electrospray Ionization

(ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Introduction:

GC-MS: The sample, often derivatized to increase volatility, is injected into a gas

chromatograph for separation before entering the mass spectrometer.
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LC-MS: The sample is dissolved in a suitable solvent and injected into a liquid

chromatograph for separation prior to introduction into the mass spectrometer.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to

detect the molecular ion (e.g., [M+H]⁺, [M-H]⁻) and its fragment ions. High-resolution mass

spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Signaling Pathways and Experimental Workflows
6,8-Diprenylgenistein has been shown to exhibit various biological activities, including anti-

proliferative and anti-inflammatory effects. The following diagrams illustrate some of the key

signaling pathways and a general workflow for its isolation.
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General workflow for the isolation and identification of 6,8-Diprenylgenistein.
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Proposed mechanism of anti-proliferative action of 6,8-Diprenylgenistein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6,8-Diprenylgenistein | C25H26O5 | CID 480783 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
6,8-Diprenylgenistein]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157589#spectroscopic-data-nmr-ms-of-6-8-
diprenylgenistein]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b157589?utm_src=pdf-body-img
https://www.benchchem.com/product/b157589?utm_src=pdf-body
https://www.benchchem.com/product/b157589?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/6_8-Diprenylgenistein
https://www.researchgate.net/figure/Chemical-structures-of-6-8-diprenylorobol-1-6-8-diprenylgenistein-2-and-4-0-O_fig1_230633629
https://www.researchgate.net/publication/349572673_Four_new_isoflavones_from_Derris_scandens_and_their_in_vitro_antiproliferative_effects
https://pubmed.ncbi.nlm.nih.gov/33624558/
https://pubmed.ncbi.nlm.nih.gov/33624558/
https://www.benchchem.com/product/b157589#spectroscopic-data-nmr-ms-of-6-8-diprenylgenistein
https://www.benchchem.com/product/b157589#spectroscopic-data-nmr-ms-of-6-8-diprenylgenistein
https://www.benchchem.com/product/b157589#spectroscopic-data-nmr-ms-of-6-8-diprenylgenistein
https://www.benchchem.com/product/b157589#spectroscopic-data-nmr-ms-of-6-8-diprenylgenistein
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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